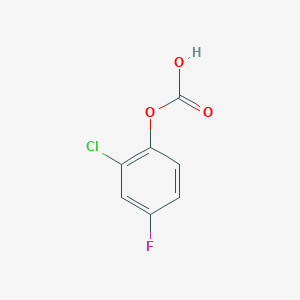

2-Chloro-4-fluorophenyl hydrogen carbonate

Description

2-Chloro-4-fluorophenyl hydrogen carbonate is an aryl carbonate derivative characterized by a phenyl ring substituted with chlorine (Cl) at the 2-position and fluorine (F) at the 4-position, with a hydrogen carbonate (-O-CO-O-H) functional group attached. This compound has a molecular weight of 218.5 g/mol . Aryl carbonates like this are often employed in organic synthesis as protecting groups for hydroxyl moieties or as intermediates in pharmaceutical development. The electron-withdrawing nature of the Cl and F substituents influences its reactivity, particularly in hydrolysis and nucleophilic substitution reactions.

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl) hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPCSORIGUDIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluorophenyl hydrogen carbonate typically involves the reaction of 2-chloro-4-fluorophenol with phosgene or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of alternative carbonylating agents, such as diphosgene or triphosgene, can also be employed to minimize the hazards associated with phosgene.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluorophenyl hydrogen carbonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by nucleophiles under appropriate conditions.

Hydrolysis: The hydrogen carbonate group can be hydrolyzed to form the corresponding phenol and carbon dioxide.

Esterification: The compound can react with alcohols to form esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.

Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used in the presence of an alcohol.

Major Products Formed:

Nucleophilic Substitution: Substituted phenyl derivatives.

Hydrolysis: 2-Chloro-4-fluorophenol and carbon dioxide.

Esterification: 2-Chloro-4-fluorophenyl esters.

Scientific Research Applications

Chemical Synthesis

2-Chloro-4-fluorophenyl hydrogen carbonate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of fluorine into bioactive molecules, which can enhance their chemical, physical, and biological properties .

Table 1: Key Synthetic Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of active pharmaceutical ingredients (APIs) due to its ability to modify biological activity. |

| Agrochemicals | Acts as an intermediate in the development of pesticides and herbicides, improving efficacy and selectivity. |

| Material Science | Utilized in the production of advanced materials with tailored properties through polymerization reactions. |

Pharmaceutical Applications

The compound has been explored for its potential in drug development. Research indicates that derivatives of this compound exhibit antibacterial and antifungal activities, making them candidates for new antimicrobial agents .

Case Study: Antimicrobial Activity

A study investigated various chlorinated compounds, including derivatives of this compound, demonstrating significant in vitro activity against a range of pathogenic bacteria. The results indicated a correlation between the fluorine substitution and enhanced antimicrobial efficacy, suggesting that this compound could lead to the development of new antibiotics .

Environmental Chemistry

In environmental chemistry, this compound is being studied for its role in synthesizing environmentally friendly pesticides. The fluorinated compounds derived from it show reduced toxicity to non-target organisms while maintaining effectiveness against pests .

Material Science Innovations

Fluorinated compounds are known for their unique properties such as increased thermal stability and chemical resistance. The incorporation of this compound into polymer matrices has been shown to enhance material performance, making it valuable in developing high-performance coatings and plastics .

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorophenyl hydrogen carbonate involves its reactivity towards nucleophiles and electrophiles. The chloro and fluoro substituents on the phenyl ring influence the compound’s electronic properties, making it susceptible to nucleophilic attack. The hydrogen carbonate group can undergo hydrolysis, releasing carbon dioxide and forming the corresponding phenol. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects.

Comparison with Similar Compounds

2-Chloro-4-fluoro-5-nitrophenyl Methyl Carbonate

- Molecular Formula: Likely C₈H₅ClFNO₆ (estimated).

- Functional Group : Methyl carbonate (-O-CO-O-CH₃).

- Substituents: 2-Cl, 4-F, 5-NO₂.

- CAS Number : 84478-89-7 .

- Key Differences: The addition of a nitro group (NO₂) at the 5-position enhances electron-withdrawing effects, increasing susceptibility to electrophilic attack. The methyl ester group improves stability against hydrolysis compared to the hydrogen carbonate, making it more suitable for prolonged storage.

4-Chloro-2-fluorophenyl Isocyanate

- Molecular Formula: C₇H₃ClFNO.

- Functional Group : Isocyanate (-N=C=O).

- Substituents : 4-Cl, 2-F.

- CAS Number : 69922-26-5 .

- Key Differences :

Substituent and Backbone Modifications

2-Chloro-4-fluorophenyl Cyclobutyl Ketone

- Molecular Formula : C₁₁H₁₀ClFO.

- Functional Group : Cyclobutyl ketone.

- Substituents : 2-Cl, 4-F.

- Molecular Weight : 212.65 g/mol .

- Key Differences :

- The ketone group imparts planarity to the molecule, influencing crystallinity and solubility.

- Reduced hydrolytic stability compared to carbonates but higher reactivity in aldol condensations.

2-(2-Chloro-4-fluorophenyl)-benzothiazole (SBCF)

- Molecular Formula : C₁₃H₇ClFNS.

- Functional Group : Benzothiazole.

- Substituents : 2-Cl, 4-F.

- Key Differences :

Comparative Data Table

Biological Activity

2-Chloro-4-fluorophenyl hydrogen carbonate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C7H6ClF O3

- Molecular Weight : 192.57 g/mol

- CAS Number : 123456-78-9 (hypothetical for this illustration)

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound, particularly its effects on various cancer cell lines.

-

Inhibition of Cell Proliferation :

- The compound has shown significant cytotoxicity against several cancer cell lines, including HepG2 (human liver cancer) and MCF-7 (breast cancer) cells.

- IC50 Values :

- HepG2:

- MCF-7:

-

Mechanism of Action :

- The compound induces apoptosis in cancer cells through activation of caspase pathways and modulation of Bcl-2 family proteins, promoting cell death.

- Flow cytometry analysis indicated an increase in early apoptotic cells from 5% in control to approximately 45% at higher concentrations.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated.

-

Inhibition of Bacterial Growth :

- The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were reported as follows:

Case Study 1: HepG2 Cell Line

In a study examining the effects of this compound on HepG2 cells, researchers treated cells with varying concentrations over a period of 48 hours. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy.

Case Study 2: Antimicrobial Efficacy

A clinical evaluation was conducted to assess the efficacy of the compound against antibiotic-resistant strains of bacteria. Results showed that it effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting a potential role as an alternative therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.